molecular formula C14H26O2 B12803229 4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate CAS No. 63574-00-5

4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate

Cat. No.: B12803229
CAS No.: 63574-00-5
M. Wt: 226.35 g/mol
InChI Key: ZIDAWTMANIWWBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate typically involves the esterification of 4-(1,1-Dimethylethyl)cyclohexanol with propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate involves its hydrolysis to form the corresponding alcohol and propanoic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The molecular targets and pathways involved in its hydrolysis are primarily related to the ester bond cleavage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate is unique due to its specific ester linkage and the presence of a tert-butyl group on the cyclohexane ring. This structural feature imparts unique chemical and physical properties, making it suitable for specific applications in fragrance and flavor industries .

Properties

CAS No.

63574-00-5

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(4-tert-butylcyclohexyl)methyl propanoate

InChI

InChI=1S/C14H26O2/c1-5-13(15)16-10-11-6-8-12(9-7-11)14(2,3)4/h11-12H,5-10H2,1-4H3

InChI Key

ZIDAWTMANIWWBB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1CCC(CC1)C(C)(C)C

Origin of Product

United States

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